molecular formula C18H14N2O5S B10969935 dimethyl 5-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzene-1,3-dicarboxylate

dimethyl 5-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzene-1,3-dicarboxylate

Cat. No.: B10969935
M. Wt: 370.4 g/mol
InChI Key: PCLUFRQPPADAGT-UHFFFAOYSA-N
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Description

DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinyl core, which is a bicyclic structure containing nitrogen atoms, and isophthalate groups, which are derivatives of isophthalic acid. The presence of sulfur and oxygen atoms in the structure further enhances its reactivity and potential utility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with isophthalic acid derivatives under controlled conditions. The reaction often requires the use of catalysts, such as sulfuric acid or hydrochloric acid, and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-[({[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE
  • DIMETHYL 5-({[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALATE

Uniqueness

DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE is unique due to its specific quinazolinone core and the presence of both sulfur and oxygen atoms, which confer distinct reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H14N2O5S

Molecular Weight

370.4 g/mol

IUPAC Name

dimethyl 5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H14N2O5S/c1-24-16(22)10-7-11(17(23)25-2)9-12(8-10)20-15(21)13-5-3-4-6-14(13)19-18(20)26/h3-9H,1-2H3,(H,19,26)

InChI Key

PCLUFRQPPADAGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)C(=O)OC

Origin of Product

United States

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